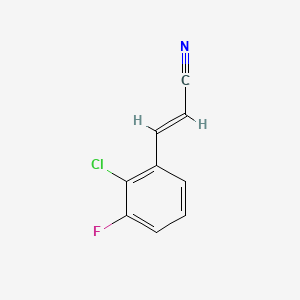
(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is conjugated to an acrylonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-fluorobenzaldehyde and malononitrile.
Knoevenagel Condensation: The key step is a Knoevenagel condensation reaction, where 2-chloro-3-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The acrylonitrile group can be involved in oxidation and reduction reactions, potentially forming amides or amines.
Cycloaddition: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Nucleophilic Substitution: Substituted acrylonitriles.
Oxidation: Carboxylic acids or amides.
Reduction: Amines or reduced nitriles.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential precursor for the development of novel polymers and materials with specific properties.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Biological Studies: Used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Industry
Agrochemicals: Potential use in the synthesis of agrochemicals such as herbicides and pesticides.
Dyes and Pigments: Utilized in the production of dyes and pigments due to its conjugated system.
作用機序
The mechanism by which (E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
(E)-3-(2-Chlorophenyl)acrylonitrile: Lacks the fluoro substituent, which may affect its reactivity and applications.
(E)-3-(3-Fluorophenyl)acrylonitrile:
(E)-3-(2-Bromo-3-fluorophenyl)acrylonitrile: Contains a bromo substituent instead of chloro, which can influence its reactivity and applications.
Uniqueness
(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and the types of reactions it can undergo
特性
IUPAC Name |
(E)-3-(2-chloro-3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1-5H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOGUPONROOHOS-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C=CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)Cl)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














